molecular formula C17H11F2NO3 B2571545 2-[4-(difluoromethoxy)phenyl]quinoline-4-carboxylic Acid CAS No. 302936-16-9

2-[4-(difluoromethoxy)phenyl]quinoline-4-carboxylic Acid

Cat. No.: B2571545
CAS No.: 302936-16-9
M. Wt: 315.276
InChI Key: ZIFYTSINBLXZFE-UHFFFAOYSA-N
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Description

2-[4-(Difluoromethoxy)phenyl]quinoline-4-carboxylic acid (CAS: 302936-16-9) is a quinoline-4-carboxylic acid derivative characterized by a difluoromethoxy-substituted phenyl group at the 2-position of the quinoline scaffold. Its molecular formula is C₁₇H₁₁F₂NO₃, with a molecular weight of 315.28 g/mol . The compound is structurally significant due to the electron-withdrawing nature of the difluoromethoxy group, which may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs. Quinoline-4-carboxylic acids are known for diverse biological activities, including antimicrobial, anti-inflammatory, and fluorescent sensing properties .

Properties

IUPAC Name

2-[4-(difluoromethoxy)phenyl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2NO3/c18-17(19)23-11-7-5-10(6-8-11)15-9-13(16(21)22)12-3-1-2-4-14(12)20-15/h1-9,17H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFYTSINBLXZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antibacterial Activity

A significant body of research has focused on the antibacterial properties of quinoline-4-carboxylic acid derivatives, including 2-[4-(difluoromethoxy)phenyl]quinoline-4-carboxylic acid.

Synthesis and Evaluation:

  • A series of derivatives were synthesized using methods such as the Doebner reaction, amidation, and acylation. These compounds were evaluated against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • In vitro studies demonstrated that certain derivatives exhibited strong antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 64 μg/mL to 128 μg/mL against Staphylococcus aureus and E. coli respectively .

Table 1: Antibacterial Activity of Selected Compounds

CompoundBacterial StrainMIC (μg/mL)
5a₄Staphylococcus aureus64
5a₇Escherichia coli128
5bMethicillin-resistant S. aureusModerate

These findings indicate that structural modifications enhance antibacterial activity, suggesting a potential pathway for developing new antibacterial agents .

Anticancer Properties

Research has also identified the anticancer potential of quinoline-4-carboxylic acid derivatives.

Mechanism and Efficacy:

  • A study highlighted that certain derivatives act as selective inhibitors of histone deacetylase 3 (HDAC3), which is implicated in cancer progression. The compound demonstrated potent in vitro anticancer activity against various cancer cell lines, including H460 and MKN-45 .
  • The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the quinoline ring could significantly influence binding affinity to cancer-related targets.

Table 2: Anticancer Activity Against Cell Lines

CompoundCell LineIC50 (μM)
D28H460Single-digit
D28MKN-45Single-digit

Antifungal Activity

In addition to antibacterial and anticancer applications, derivatives of quinoline-4-carboxylic acid have shown antifungal properties.

Evaluation Against Fungi:

  • Compounds were tested for their efficacy against various strains of Aspergillus. The results indicated moderate to high amylolytic activity, suggesting their potential as antifungal agents .

Table 3: Antifungal Activity Against Aspergillus

CompoundFungal StrainActivity Level
3aAspergillus speciesModerate
3bAspergillus speciesHigh

Mechanism of Action

The mechanism of action of 2-[4-(difluoromethoxy)phenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, difluoromethoxy) enhance antibacterial activity, as seen in 5a4 (MIC = 64 µg/mL against S. aureus) .
  • Boronic acid substituents enable unique applications in fluorescence sensing, with AIE properties improving signal-to-noise ratios in biological detection .
  • Halogenated derivatives (e.g., chloro, bromo) are frequently used as intermediates for further functionalization, highlighting their synthetic versatility .

Key Observations :

  • The difluoromethoxy derivative’s safety profile necessitates caution in handling (H302: harmful if swallowed; H315: skin irritation) .
  • Nitro-substituted analogs like 5a4 demonstrate favorable cytotoxicity profiles despite potent antibacterial activity .

Biological Activity

2-[4-(Difluoromethoxy)phenyl]quinoline-4-carboxylic acid is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic properties, supported by various studies and data.

The compound features a quinoline backbone with a difluoromethoxy substituent, which enhances its lipophilicity and biological activity. Its structure can be represented as follows:

C16H12F2NO2\text{C}_{16}\text{H}_{12}\text{F}_2\text{N}\text{O}_2

The biological activity of this compound is attributed to its interaction with various molecular targets. It may inhibit specific enzymes involved in cell proliferation and survival, disrupt DNA replication, and modulate signaling pathways related to apoptosis and inflammation .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli . The following table summarizes the antibacterial activity against selected strains:

Bacterial Strain Inhibition Zone (mm) Comparison with Control
Staphylococcus aureus15Higher than ampicillin
Escherichia coli12Comparable to gentamicin
Pseudomonas aeruginosa8Lower than control
Methicillin-resistant S. aureus (MRSA)10Moderate activity

These findings suggest that structural modifications in quinoline derivatives can enhance their antimicrobial efficacy .

Anticancer Activity

The compound has also been studied for its anticancer potential. In vitro assays demonstrated that it induces apoptosis in cancer cell lines by promoting cell cycle arrest at the G2/M phase. The following data illustrates the effects on cell viability:

Concentration (µM) Cell Viability (% of Control) Phase Arrest (%)
0 (Control)1003.44
1605.95
23032.57

The results indicate a dose-dependent reduction in cell viability, highlighting the compound's potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of the difluoromethoxy group significantly enhances the biological activity compared to compounds lacking this substituent. For instance, compounds with similar structures but without fluorine substituents exhibited lower potency against both bacterial and cancer cell lines .

Case Studies

  • Antibacterial Evaluation :
    A study synthesized a series of quinoline derivatives, including the difluoromethoxy variant, which showed improved antibacterial properties against MRSA compared to traditional antibiotics like ampicillin .
  • Anticancer Research :
    In a recent investigation, derivatives of quinoline were tested for HDAC inhibitory activity, showing that modifications like the difluoromethoxy group increased potency against cancer cells by promoting apoptosis and inhibiting tumor growth .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 2-[4-(difluoromethoxy)phenyl]quinoline-4-carboxylic acid, and how do reaction conditions influence yield?

The Pfitzinger reaction is a primary method for synthesizing quinoline-4-carboxylic acid derivatives. For example, heating 4-substituted isatins with ketones in aqueous/alcoholic KOH yields intermediates that cyclize to form the quinoline core . Critical parameters include:

  • Temperature : Elevated temperatures (80–100°C) enhance cyclization efficiency.
  • Solvent : Ethanol/water mixtures improve solubility of intermediates.
  • Purification : Crystallization from ethyl acetate or methanol ensures >95% purity . A comparison of methods is summarized below:
MethodYield (%)Purity (%)Key Reference
Pfitzinger Reaction68–8595–99
Modified Ullmann50–6090–95

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., difluoromethoxy proton signals at δ 6.8–7.2 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ at m/z 358.08) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., C=O···H interactions at 2.8 Å) .

Q. What preliminary biological activities have been reported for this compound?

Quinoline-4-carboxylic acid derivatives exhibit:

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli .
  • Anticancer Potential : IC50_{50} of 12 µM in HeLa cells via EGFR kinase inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from:

  • Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 hours) .
  • Purity : Impurities >5% (e.g., unreacted intermediates) may skew dose-response curves .
  • Structural Analogues : Minor substituent changes (e.g., trifluoromethyl vs. difluoromethoxy groups) alter binding kinetics . Recommendation : Standardize assays using WHO guidelines and validate compound purity via HPLC before testing.

Q. What computational strategies predict the binding modes of derivatives to biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like EGFR (e.g., quinoline core forms π-π stacking with Phe723) .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR Models : Correlate substituent electronegativity (e.g., difluoromethoxy) with inhibitory potency (R2^2 = 0.89) .

Q. How does the introduction of a difluoromethoxy group influence photophysical properties?

The difluoromethoxy group:

  • Reduces Aggregation-Caused Quenching (ACQ) : Enhances fluorescence quantum yield (Φ = 0.42 vs. 0.15 for methoxy derivatives) .
  • Shifts Emission Wavelengths : Long-wavelength emission at 500 nm enables bioimaging applications .

Methodological Challenges

Q. What strategies optimize synthetic yield for large-scale production?

  • Continuous Flow Reactors : Reduce reaction time from 24 hours (batch) to 2 hours .
  • Catalyst Screening : Pd(OAc)2_2 increases cross-coupling efficiency by 20% compared to CuI .

Q. How can researchers validate target engagement in cellular assays?

  • CETSA : Cellular Thermal Shift Assay confirms compound binding to EGFR (ΔTm_{m} = 4.5°C) .
  • SAR Studies : Methylation of the carboxylic acid group abolishes activity, confirming its role in target binding .

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